2-methylbutane-1,2,3-triol

Übersicht

Beschreibung

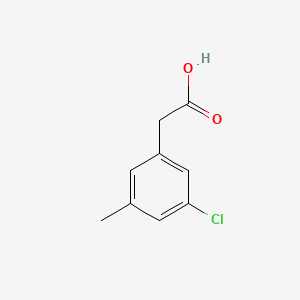

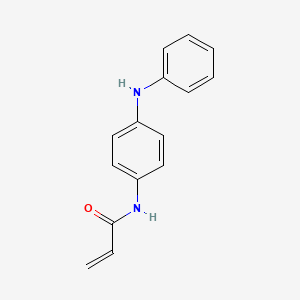

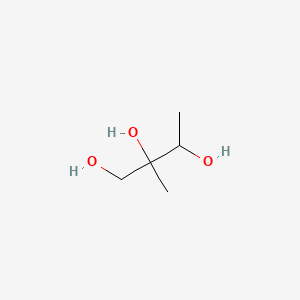

2-methylbutane-1,2,3-triol is a chemical compound with the molecular formula C5H12O3 . It contains a total of 19 bonds, including 7 non-H bonds, 2 rotatable bonds, 3 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, and 1 tertiary alcohol .

Molecular Structure Analysis

The molecular structure of 2-methylbutane-1,2,3-triol includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 19 bonds, including 7 non-H bonds, 2 rotatable bonds, 3 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, and 1 tertiary alcohol .Wissenschaftliche Forschungsanwendungen

Organosulfate and Nitrate Formation from Epoxides :

- 2-Methyl-3-butene-2-ol (MBO)-derived epoxides, closely related to 2-methylbutane-1,2,3-triol, contribute to ambient secondary organic aerosol (SOA) formation. These epoxides undergo acid-catalyzed reactions, forming various organosulfate and nitrate species, indicating their role in atmospheric chemistry and aerosol formation (Mael, Jacobs, & Elrod, 2015).

Synthesis of Enantiomers :

- Efficient synthesis methods have been developed for 4-aminobutane-1,2,3-triol enantiomers using d- or l-glucose, showcasing the versatility of 2-methylbutane-1,2,3-triol derivatives in chemical synthesis (Dunlap et al., 2008).

Physical State in Aerosols :

- Investigations into 2-methylbutane-1,2,3,4-tetraol, a derivative, reveal its role in the physical state of SOA particles. It suggests a liquid-like state at moderate to high humidity, but potentially a semisolid or glassy state in upper tropospheric conditions, which is crucial for understanding atmospheric aerosol behavior (Lessmeier et al., 2018).

Surface Catalysis :

- Tungsten carbide, demonstrating catalytic behavior similar to platinum, can catalyze reactions including the isomerization of 2,2-dimethylpropane to 2-methylbutane. This research highlights the catalytic potential of 2-methylbutane derivatives in industrial applications (Levy & Boudart, 1973).

Convertible Isonitrile in Chemical Reactions :

- 4-Isocyanopermethylbutane-1,1,3-triol (IPB) has been identified as a convertible isonitrile for multicomponent reactions. It enables the transformation into various chemical structures, demonstrating the chemical versatility of 2-methylbutane derivatives (Neves Filho et al., 2012).

Barriers to Internal Rotation in Methylbutanes :

- Studies on halogenated methylbutanes, including 2-methylbutane, have provided insights into the barriers to internal rotation, crucial for understanding molecular dynamics and interactions in organic compounds (Roberts et al., 1971).

Combustion Characteristics of Methylbutanol :

- Research on 2-methylbutanol, a next-generation biofuel, provides vital information on its combustion characteristics, which can help in the development of more efficient and cleaner burning fuels (Park et al., 2015).

Characterization of Oxygenated Isoprene Derivatives :

- Oxygenated derivatives of isoprene, including 2-methylbutane triols, have been characterized in Amazonian aerosols. This research is vital for understanding atmospheric chemistry and the impact of biogenic emissions (Wang et al., 2005).

Safety and Hazards

2-methylbutane-1,2,3-triol may be extremely flammable and may cause drowsiness or dizziness . It may be fatal if swallowed and enters airways . It’s also toxic to aquatic life with long-lasting effects . Safety measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and keeping away from open flames, hot surfaces, and sources of ignition .

Wirkmechanismus

Target of Action

This compound is a derivative of isopentane, also known as 2-methylbutane , which is a branched-chain saturated hydrocarbon

Mode of Action

It’s known that the compound contains three hydroxyl groups , which could potentially interact with various biological targets. The exact nature of these interactions and the resulting changes are subjects of ongoing research.

Biochemical Pathways

For instance, 2-methyl-3-butene-2-ol (MBO)-derived epoxide intermediates have been found in ambient secondary organic aerosol (SOA) . These intermediates undergo reactions under acidic conditions, producing a variety of organosulfate and nitrate species . Whether 2-methylbutane-1,2,3-triol participates in similar pathways remains to be determined.

Eigenschaften

IUPAC Name |

2-methylbutane-1,2,3-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3/c1-4(7)5(2,8)3-6/h4,6-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUKWFOVSARANHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-oxo-N-(3,3,5-trimethylcyclohexyl)-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B6613740.png)

![2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6613747.png)

![2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6613753.png)